2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile
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Overview
Description
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and may be carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different biological and chemical properties .
Scientific Research Applications
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Some derivatives have shown promise in preclinical studies for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid: Another quinoxaline derivative with different functional groups.
3,4-Dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester: A related compound with a carboxylic acid ester group.
Uniqueness
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is unique due to its specific acetonitrile group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-6-13-7-10(14)12-8-3-1-2-4-9(8)13/h1-4H,6-7H2,(H,12,14) |
InChI Key |
FWOUTPPBCVXJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC#N |
Origin of Product |
United States |
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